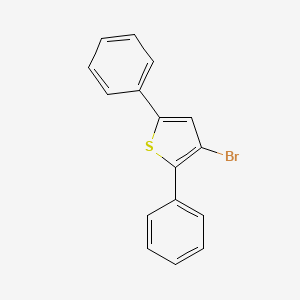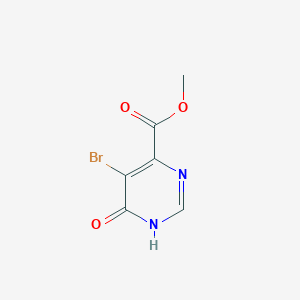
6-(2-Ethylcyclohexyloxy)hexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Ethylcyclohexyloxy)hexanal is an organic compound characterized by the presence of a hexanal group attached to a 2-ethylcyclohexyloxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylcyclohexyloxy)hexanal typically involves the reaction of 2-ethylcyclohexanol with hexanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as molybdovanadophosphoric acid, can enhance the efficiency of the reaction and increase the overall yield of the compound .
化学反应分析
Types of Reactions
6-(2-Ethylcyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexanal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-(2-Ethylcyclohexyloxy)hexanoic acid, while reduction can produce 6-(2-Ethylcyclohexyloxy)hexanol .
科学研究应用
6-(2-Ethylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals .
作用机制
The mechanism of action of 6-(2-Ethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can disrupt cell membrane synthesis and mitochondrial function, leading to cellular apoptosis. This is achieved through the induction of oxidative stress and the alteration of key metabolic pathways .
相似化合物的比较
Similar Compounds
Hexanal: A simpler aldehyde with similar reactivity but lacking the cyclohexyloxy group.
2-Ethylhexanal: Shares the ethyl group but differs in the overall structure.
Cyclohexanol: Contains the cyclohexane ring but lacks the aldehyde functionality .
Uniqueness
6-(2-Ethylcyclohexyloxy)hexanal is unique due to its combination of a cyclohexyloxy group and an aldehyde functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
属性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC 名称 |
6-(2-ethylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C14H26O2/c1-2-13-9-5-6-10-14(13)16-12-8-4-3-7-11-15/h11,13-14H,2-10,12H2,1H3 |
InChI 键 |
XGDYFXCYLBUGOR-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCCC1OCCCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)



![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)


![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)



